6-クロロ-3H-イソベンゾフラン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

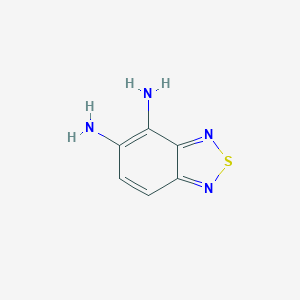

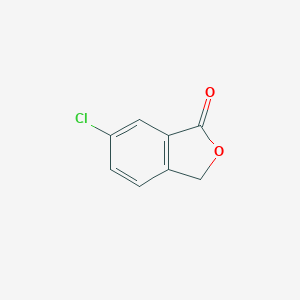

6-Chloro-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H5ClO2 . It is a halide and its molecular weight is 168.579 .

Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones (phthalides) from phthalate esters has been developed . This method is simple, convenient, and has been used to prepare two bioactive butyrolactones, maculalactone A & B .Molecular Structure Analysis

The molecular structure of 6-Chloro-3H-isobenzofuran-1-one consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .作用機序

The mechanism of action of 6-Chloro-3H-isobenzofuran-1-one is not fully understood. However, it is believed that 6-Chloro-3H-isobenzofuran-1-one acts as a Lewis acid, which means that it can react with Lewis bases to form a coordination complex. This coordination complex can then be used to catalyze the formation of various organic compounds. Additionally, 6-Chloro-3H-isobenzofuran-1-one may act as an electron-donating group, which can be used to facilitate the formation of various organic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Chloro-3H-isobenzofuran-1-one are not well understood. However, it is believed that 6-Chloro-3H-isobenzofuran-1-one may act as an antioxidant, which means that it can scavenge free radicals and reduce oxidative stress. Additionally, 6-Chloro-3H-isobenzofuran-1-one may act as an anti-inflammatory agent, which means that it can reduce inflammation in the body. Furthermore, 6-Chloro-3H-isobenzofuran-1-one may act as an antimicrobial agent, which means that it can inhibit the growth of microorganisms.

実験室実験の利点と制限

The advantages of using 6-Chloro-3H-isobenzofuran-1-one in laboratory experiments include its low cost, low toxicity, and wide range of applications. Additionally, 6-Chloro-3H-isobenzofuran-1-one is relatively stable and has a low melting point, which makes it easy to store and use in experiments. However, 6-Chloro-3H-isobenzofuran-1-one is not soluble in water, which can limit its use in certain experiments.

将来の方向性

The future directions of 6-Chloro-3H-isobenzofuran-1-one research include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be done to explore the potential of 6-Chloro-3H-isobenzofuran-1-one as a drug, agrochemical, and polymer synthesis reagent. Furthermore, further research should be done to explore the potential of 6-Chloro-3H-isobenzofuran-1-one as an antioxidant, anti-inflammatory, and antimicrobial agent. Finally, further research should be done to explore the potential of 6-Chloro-3H-isobenzofuran-1-one as a catalyst in the synthesis of various organic compounds.

合成法

6-Chloro-3H-isobenzofuran-1-one can be synthesized through a variety of methods. The most commonly used method is the reaction of 6-chloro-1-indanone with isobenzofuran-1-thione. This reaction is carried out in the presence of a base, such as sodium hydroxide, and yields 6-Chloro-3H-isobenzofuran-1-one as a product. Other methods involve the reaction of 6-chloro-1-indanone with thiourea or hydrazine, as well as the reaction of 6-chloro-1-indanone with isobenzofuran-1-thione in the presence of an acid.

科学的研究の応用

抗増殖活性

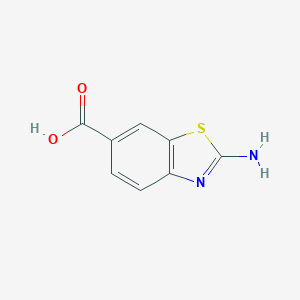

この化合物は、その抗増殖効果により、がん治療における潜在的な用途について研究されてきました。 それは、白血病を含む化学療法レジメンで使用される抗がん剤であるエトポシドで観察されたものよりも高い阻害活性を示しました .

製薬用途

6-クロロ-3H-イソベンゾフラン-1-オンを含むベンゾフラン化合物は、幅広い製薬用途を持っています。 製薬用途のある認識されたベンゾフラン化合物には、アミオダロン、アンジェリシン、ベルガプテン、ノデケネチン、キサントトキシン、およびウソニック酸があります .

抗酸化剤および抗血小板剤

いくつかの(Z)-3-ベンジリデンイソベンゾフラン-1(3H)-オンが強力な抗酸化剤および抗血小板剤として発見された詳細な研究が行われました .

特性

IUPAC Name |

6-chloro-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAVXUHBPNMQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Cl)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428313 |

Source

|

| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19641-29-3 |

Source

|

| Record name | 6-CHLORO-3H-ISOBENZOFURAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)

![4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl](/img/structure/B177553.png)

![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)